5-(trifluoromethyl)-1H-indole-7-carbonitrile
Overview
Description
5-(trifluoromethyl)-1H-indole-7-carbonitrile is a useful research compound. Its molecular formula is C10H5F3N2 and its molecular weight is 210.15 g/mol. The purity is usually 95%.
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Mechanism of Action
Biochemical Pathways
- The compound may irreversibly inhibit thymidylate synthase, a key enzyme in DNA synthesis . By interfering with thymidine incorporation into DNA, it disrupts DNA replication. This disruption can lead to cell cycle arrest and cell death.
Pharmacokinetics
- Approximately 57% of the compound is absorbed from the gut. It reaches peak plasma concentrations after absorption. Further metabolism details are not well-characterized. Elimination pathways and half-life remain unclear .
Biological Activity
5-(Trifluoromethyl)-1H-indole-7-carbonitrile is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and applications based on diverse research findings.
Chemical Structure and Properties
This compound belongs to the indole family, characterized by the presence of a trifluoromethyl group and a carbonitrile functional group. The structural formula can be represented as follows:
This compound's trifluoromethyl group often enhances lipophilicity and metabolic stability, making it an attractive candidate in medicinal chemistry.
Anticancer Properties
Recent studies have highlighted the anticancer potential of indole derivatives, including this compound. In vitro assays have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including:
- MCF-7 (breast cancer)
- A549 (lung cancer)
- U-937 (monocytic leukemia)
In one study, the compound showed an IC50 value in the micromolar range, indicating significant antiproliferative activity compared to standard chemotherapeutics like doxorubicin .
The mechanism by which this compound exerts its biological effects is believed to involve:
- Apoptosis Induction : Flow cytometry analyses have shown that this compound can trigger apoptosis in cancer cells through the activation of caspase pathways.
- Cell Cycle Arrest : It has been observed to cause G1 phase arrest in MCF-7 cells, disrupting their proliferation cycle .
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of Indole Core : The indole structure can be synthesized via Fischer indole synthesis or other methods involving cyclization reactions.
- Introduction of Trifluoromethyl Group : This can be achieved through electrophilic fluorination or using trifluoromethylating agents like TMS-CF3.
- Carbonitrile Functionalization : The carbonitrile group is introduced through nitrilation reactions or by reacting suitable precursors with cyanide sources .
Study on Anticancer Activity
In a comparative study, various indole derivatives were evaluated for their anticancer activities. The results indicated that this compound exhibited superior cytotoxic effects against MCF-7 cells compared to other derivatives lacking the trifluoromethyl group. The presence of this group was crucial for enhancing biological activity due to its electronic effects on the indole ring .
Research on Mechanistic Pathways
Another investigation focused on elucidating the mechanistic pathways involved in the anticancer effects of this compound. It was found that treatment with this compound led to increased levels of p53 protein, which is essential for regulating apoptosis and cell cycle progression. Additionally, the compound was shown to increase caspase-3 cleavage, further confirming its role in inducing programmed cell death .
Properties
IUPAC Name |
5-(trifluoromethyl)-1H-indole-7-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F3N2/c11-10(12,13)8-3-6-1-2-15-9(6)7(4-8)5-14/h1-4,15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTQSKKFPTJDQJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(C=C(C=C21)C(F)(F)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301259675 | |
Record name | 5-(Trifluoromethyl)-1H-indole-7-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301259675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1221792-90-0 | |
Record name | 5-(Trifluoromethyl)-1H-indole-7-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1221792-90-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(Trifluoromethyl)-1H-indole-7-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301259675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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